![molecular formula C16H14N6O2S B2999775 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034600-99-0](/img/structure/B2999775.png)
4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3) and has been studied extensively for its role in the treatment of various autoimmune and inflammatory diseases.
Scientific Research Applications
Anticancer Applications
Compounds related to 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their cytotoxic activities, with some showing promise as anti-tumor agents. For instance, certain sulfonamides have been found to strongly inhibit human cytosolic isoforms of carbonic anhydrase, which are relevant in cancer research due to their role in tumor progression and metastasis. These findings suggest the potential of these compounds in developing new anticancer strategies (Gul et al., 2016).
Antimicrobial Applications
Research into the antimicrobial properties of related compounds has led to the synthesis of derivatives that exhibit significant activity against various bacteria and fungi. For example, arylazopyrazole pyrimidone clubbed heterocyclic compounds have demonstrated antimicrobial activity against different strains, highlighting their potential in combating infectious diseases (Sarvaiya et al., 2019).
Enzyme Inhibitory Effects
Several studies have focused on the enzyme inhibitory effects of these compounds, particularly against carbonic anhydrases (CAs). This enzyme family is involved in various physiological processes, and its inhibition can lead to therapeutic applications in conditions like glaucoma, epilepsy, and even cancer. The synthesized compounds have shown potent inhibitory effects against different CA isoforms, making them candidates for further pharmacological exploration (Gul et al., 2016).
properties
IUPAC Name |
4-cyano-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c17-11-13-1-3-14(4-2-13)25(23,24)20-8-10-22-9-5-15(21-22)16-12-18-6-7-19-16/h1-7,9,12,20H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDPANICGDEUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.